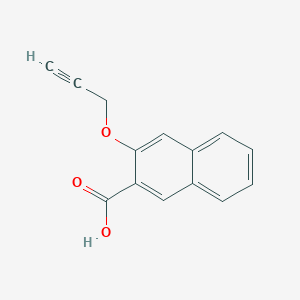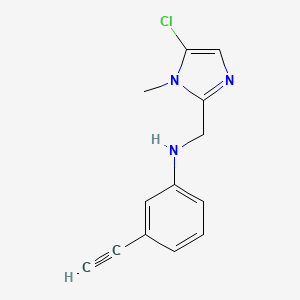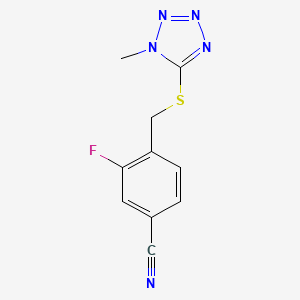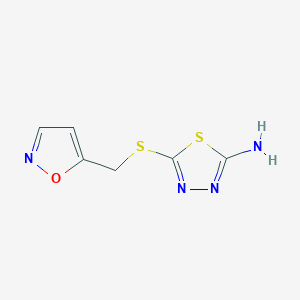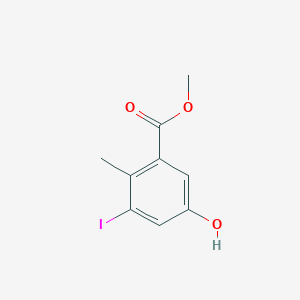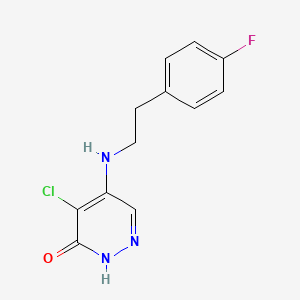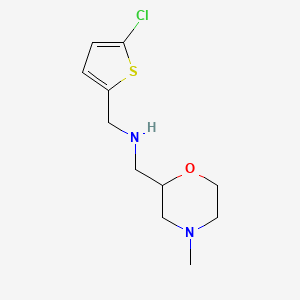
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide is an organic compound with the molecular formula C13H24N2O and a molecular weight of 224.34 g/mol . This compound is part of the amide family and features an allyl group attached to a propanamide backbone, with a 4-methylcyclohexyl group as a substituent. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-methylcyclohexyl)amino)propanamide typically involves the reaction of allyl bromide with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 4-methylcyclohexylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2-((4-methylcyclohexyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
n-Allyl-2-((4-methylcyclohexyl)amino)propanamide can be compared with other similar compounds, such as:
N-Allyl-3-oxo-3,4-dihydroquinoxaline-2-ylpropanamides: These compounds also feature an allyl group and amide functionality but differ in their core structure and substituents.
N-Cyclohexyl-2-((4-methylphenyl)sulfonyl)amino)propanamide: Similar in having a cyclohexyl group and amide functionality but with different substituents and overall structure.
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-[(4-methylcyclohexyl)amino]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C13H24N2O/c1-4-9-14-13(16)11(3)15-12-7-5-10(2)6-8-12/h4,10-12,15H,1,5-9H2,2-3H3,(H,14,16) |
InChI Key |
LHQGOZMVTGOAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(C)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)

